![molecular formula C10H11NO3 B1389541 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 532391-92-7](/img/structure/B1389541.png)
4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Overview
Description
“4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid” is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO3/c1-11-4-5-14-9-3-2-7 (10 (12)13)6-8 (9)11/h2-3,6H,4-5H2,1H3, (H,12,13) . This code represents the compound’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.20 g/mol . It has a topological polar surface area of 49.8 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 193.07389321 g/mol .Scientific Research Applications
Pharmaceutical Intermediate
This compound can serve as an intermediate in the synthesis of various pharmaceutical agents. For example, benzoxazine derivatives have been identified as allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
Anti-Cancer Agent Design
Benzoxazine derivatives may play a role in the design and synthesis of novel anti-cancer agents. They can be used in molecular modeling studies to optimize drug-receptor interactions for enhanced therapeutic effects .
Synthesis of Structurally Diverse Compounds
The benzoxazine core can be utilized in multi-component reactions (MCRs) to synthesize a wide array of structurally diverse compounds with potential biological activities .
Kinetic Resolution
In synthetic chemistry, kinetic resolution is a method to separate enantiomers. Benzoxazine derivatives can be used in mutual kinetic resolution processes to achieve high selectivity in the synthesis of enantiomerically pure compounds .
Medicinal Chemistry Research
The benzoxazine ring is a common structural motif in many biologically active compounds. Research into benzoxazine derivatives can lead to the discovery of new drugs with various therapeutic applications .
properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIQTACOFRNOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196980 | |
Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
532391-92-7 | |
Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532391-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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